A Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline
A Technical Guide to the Physicochemical Properties of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline. In the absence of extensive published experimental data for this specific molecule, this document establishes a robust framework for its characterization. By leveraging data from structurally similar analogs and outlining detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers initiating work with this compound. It is designed to empower scientists in drug discovery and chemical development to accurately determine its key physicochemical parameters, ensuring data integrity and facilitating its progression through the research and development pipeline. The guide covers theoretical and estimated properties, detailed methodologies for experimental determination of solubility, lipophilicity (logP), and acidity (pKa), as well as critical safety and handling information.
Introduction: Unveiling a Novel Chemical Entity
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is an aromatic amine featuring a unique substitution pattern that combines a dimethylphenoxy moiety and a trifluoromethyl group on the aniline scaffold. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and altered electronic properties, which can significantly impact a molecule's biological activity and pharmacokinetic profile. The lipophilic 3,5-dimethylphenoxy group further modulates the molecule's overall physicochemical landscape. A thorough understanding of properties such as solubility, lipophilicity, and ionization state is paramount for its application in medicinal chemistry, materials science, and other research areas.
This guide is structured to provide both a theoretical foundation based on chemical principles and practical, step-by-step protocols for the empirical determination of its core physicochemical properties.
Molecular and Physicochemical Profile
Chemical Structure and Identifiers
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IUPAC Name: 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline
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Molecular Formula: C₁₅H₁₄F₃NO
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Molecular Weight: 281.27 g/mol
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CAS Number: Not assigned or not publicly available as of the date of this guide. The isomeric compound 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline has the CAS Number 946715-48-6.
Structure:
Caption: Chemical structure of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline, derived from computational models and comparison with analogous compounds. It is imperative to note that these are estimations and require experimental verification.
| Property | Estimated Value | Rationale and Comparative Insights |
| Melting Point (°C) | Solid at room temperature | Aniline is a liquid, but substituted anilines with increased molecular weight and symmetry, such as 4-(trifluoromethyl)aniline (38 °C) and 4-[3,5-bis(trifluoromethyl)phenoxy]aniline (110 °C), are solids.[1][2] |
| Boiling Point (°C) | > 300 | High molecular weight and polarity suggest a high boiling point. For comparison, the boiling point of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline is predicted to be between 305-317 °C.[1] |
| Aqueous Solubility | Very low | The presence of the large, non-polar dimethylphenoxy group and the trifluoromethyl group is expected to significantly decrease aqueous solubility compared to aniline. Aniline itself has limited solubility in water (approx. 3.6 g/100 mL).[1] The water solubility of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline is reported to be in the range of 2.75e-5 to 2.98e-5 g/L.[1] |
| pKa (of the anilinium ion) | 2.0 - 3.0 | The electron-withdrawing trifluoromethyl group at the ortho position is expected to significantly decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to aniline (pKa ≈ 4.6).[3] For instance, 4-(trifluoromethyl)aniline has a pKa of approximately 2.45.[4] |
| logP (Octanol-Water Partition Coefficient) | 4.0 - 5.5 | The molecule possesses significant lipophilic character due to the dimethylphenoxy and trifluoromethyl groups. The predicted XlogP for the related 4-(3,5-dimethylphenoxy)aniline is 3.5.[5] The addition of the trifluoromethyl group will further increase lipophilicity. The logKow for 4-[3,5-bis(trifluoromethyl)phenoxy]aniline is reported as 3.87.[1] |
Experimental Determination of Physicochemical Properties
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution and quantifying the concentration of the dissolved compound.[6]
Protocol:
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Preparation of Saturated Solutions:
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Add an excess amount of solid 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline to a vial containing a known volume of purified water (or a relevant buffer solution). The presence of excess solid is crucial to ensure equilibrium is reached.[6]
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Seal the vials tightly to prevent evaporation.
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Equilibration:
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Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6]
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
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Carefully withdraw a known volume of the supernatant using a syringe.
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Immediately filter the supernatant through a 0.22 µm filter (e.g., PTFE) to remove any undissolved solid particles.[6]
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Quantification by High-Performance Liquid Chromatography (HPLC-UV):
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Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
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Develop a suitable HPLC-UV method for the quantification of the compound.
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Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
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Inject the diluted sample and standard solutions into the HPLC system and determine the concentration from the calibration curve based on peak area.
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Calculation:
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Calculate the original solubility in the aqueous medium, accounting for the dilution factor. Express the solubility in units such as µg/mL or µM.
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